REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:14][CH2:13][C:12]2[N:11]=[N:10][C:9](Cl)=[CH:8][C:7]=2[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].O1CCCC1.O.[NH2:22][NH2:23]>C(O)C>[C:1]([CH:5]1[CH2:14][CH2:13][C:12]2[N:11]=[N:10][C:9]([NH:22][NH2:23])=[CH:8][C:7]=2[CH2:6]1)([CH3:4])([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CC=2C=C(N=NC2CC1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
is stirred in an oil bath of 100° for 23 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |